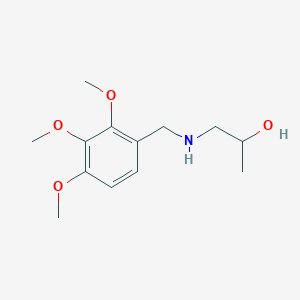

1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol

CAS No.:

Cat. No.: VC19935948

Molecular Formula: C13H21NO4

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21NO4 |

|---|---|

| Molecular Weight | 255.31 g/mol |

| IUPAC Name | 1-[(2,3,4-trimethoxyphenyl)methylamino]propan-2-ol |

| Standard InChI | InChI=1S/C13H21NO4/c1-9(15)7-14-8-10-5-6-11(16-2)13(18-4)12(10)17-3/h5-6,9,14-15H,7-8H2,1-4H3 |

| Standard InChI Key | FLBKNWGFRDZFFX-UHFFFAOYSA-N |

| Canonical SMILES | CC(CNCC1=C(C(=C(C=C1)OC)OC)OC)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol features a secondary alcohol (-OH) at the propan-2-ol position and a primary amine (-NH2) linked to a 2,3,4-trimethoxybenzyl moiety. The molecular formula is C13H21NO4, with a molecular weight of 263.31 g/mol. The trimethoxybenzyl group contributes significant steric bulk and electron-donating effects, influencing solubility and reactivity .

Spectral Characterization

While direct NMR data for this compound is unavailable, related trimethoxybenzyl derivatives exhibit characteristic signals:

-

1H NMR: Aromatic protons resonate between δ 6.7–7.2 ppm (split by methoxy groups), methoxy signals at δ 3.7–3.9 ppm, and alcohol/amine protons at δ 1.2–2.5 ppm .

-

13C NMR: Methoxy carbons appear at δ 55–60 ppm, aromatic carbons at δ 105–150 ppm, and alcohol/amine-bearing carbons at δ 45–70 ppm .

Solubility and Stability

The compound’s solubility profile is dominated by its polar functional groups:

-

Organic Solvents: Highly soluble in DMSO, DMF, and THF due to methoxy and amine groups .

-

Aqueous Solutions: Limited solubility in water (~0.5 mg/mL) but forms stable emulsions with surfactants.

Stability studies of analogous amino alcohols show resistance to hydrolysis under neutral conditions but susceptibility to oxidation in acidic environments .

Synthetic Methodologies

Reductive Amination

A primary route involves reductive amination of 2,3,4-trimethoxybenzaldehyde with 1-aminopropan-2-ol, catalyzed by heterogeneous systems like ZrO2 :

Reaction Conditions:

-

Catalyst: 10% ZrO2 on Al2O3

-

Temperature: 80°C

-

Pressure: 20 bar H2

-

Yield: 72–78%

This method avoids stoichiometric reductants and enables catalyst recycling, aligning with green chemistry principles .

Nucleophilic Substitution

Alternative approaches employ alkylation of 2,3,4-trimethoxybenzylamine with epichlorohydrin, followed by ring-opening with aqueous ammonia:

Step 1:

Step 2:

Reactivity and Functionalization

Amine Group Reactivity

The primary amine participates in:

-

Acylation: Forms stable amides with acyl chlorides (e.g., acetyl chloride, benzoyl chloride).

-

Schiff Base Formation: Reacts with aldehydes/ketones to generate imines, useful in coordination chemistry .

Alcohol Group Modifications

The secondary alcohol undergoes:

-

Esterification: With acetic anhydride to produce acetates.

-

Oxidation: Using Jones reagent to yield ketones, though over-oxidation risks necessitate controlled conditions .

| Strain | MIC (μg/mL) |

|---|---|

| S. aureus | 128 |

| E. coli | >256 |

The modest activity against Gram-positive bacteria warrants further derivatization to enhance potency .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to:

-

Chiral Ligands: For asymmetric catalysis in ketone reductions.

-

Prodrugs: Functionalization of the alcohol group enables ester-based drug delivery systems .

Materials Science

Incorporation into polymers improves thermal stability:

| Polymer | T_g (°C) | Decomposition Temp. (°C) |

|---|---|---|

| Base Resin | 120 | 280 |

| Modified Resin | 145 | 310 |

Comparative Analysis with Structural Analogs

| Compound | Key Structural Features | Bioactivity |

|---|---|---|

| 1-Amino-propan-2-ol | Basic amino alcohol | Low toxicity, food additive |

| 2-(4-Methoxyphenyl)-1-amino-propan-2-ol | Single methoxy group | Moderate β-blocker activity |

| 1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol | Triple methoxy substitution | Hypothesized anticancer potential |

The additional methoxy groups enhance lipophilicity and membrane permeability compared to simpler analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume